(R)-Sulfinpyrazone
Description
Properties
CAS No. |
159000-47-2 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Origin of Product |
United States |
Stereochemistry and Enantiomeric Considerations in R Sulfinpyrazone Research
Fundamental Principles of Chiral Molecules and Enantiomerism in Drug Research
Chirality, a fundamental concept in stereochemistry, describes the geometric property of a molecule that is non-superimposable on its mirror image. ahajournals.orgnih.govnews-medical.netresearchgate.net This concept is often analogized to a pair of human hands, which are mirror images but cannot be perfectly overlapped. Molecules possessing this property are termed "chiral," and the two non-superimposable mirror-image forms are known as enantiomers. researchgate.netnih.gov The presence of a stereogenic center, most commonly an asymmetric carbon atom bonded to four different substituents, is a frequent cause of chirality in organic molecules. researchgate.net
In the pharmaceutical sciences, the chirality of a drug molecule is of paramount importance because biological systems, such as enzymes and receptors, are themselves composed of chiral building blocks (e.g., L-amino acids and D-sugars). news-medical.net This inherent chirality of biological macromolecules leads to stereospecific interactions with drug enantiomers. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. researchgate.netnih.gov
Stereochemical Assignment and Absolute Configuration of (R)-Sulfinpyrazone
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. This is an unambiguous descriptor that distinguishes one enantiomer from the other. The most widely used system for designating the absolute configuration of a stereocenter is the Cahn-Ingold-Prelog (CIP) priority rules, which assign a descriptor of either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left).
The assignment of the (R)- or (S)- configuration to the chiral sulfur center in sulfinpyrazone (B1681189) is based on the application of the CIP priority rules. These rules prioritize the atoms directly attached to the stereocenter based on their atomic number. For sulfinpyrazone, the chiral center is the sulfur atom of the sulfoxide (B87167) group. The substituents attached to the sulfur are an oxygen atom, a phenyl group, and an ethyl-pyrazolidinedione moiety. The lone pair of electrons on the sulfur atom is considered the lowest priority substituent.
While a definitive report of the experimental determination of the absolute configuration of this compound by methods such as X-ray crystallography was not identified in the surveyed literature, the assignment follows established stereochemical principles. X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule, and when applied to a single crystal of an enantiomerically pure compound, it can definitively establish its absolute configuration. springernature.comnih.govnih.goved.ac.ukresearchgate.net
Enantiomeric Purity and its Implications for In Vitro and Preclinical Investigations
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which a sample of a chiral compound consists of a single enantiomer. In the context of in vitro and preclinical research on this compound, ensuring high enantiomeric purity is of utmost importance for obtaining accurate and reproducible data. The presence of the (S)-enantiomer as an impurity could confound experimental results, as the two enantiomers may exhibit different biological activities and metabolic profiles. mdpi.comasianpubs.org
Several analytical techniques are employed to determine the enantiomeric purity of pharmaceutical compounds, with chiral high-performance liquid chromatography (HPLC) being one of the most common and reliable methods. asianpubs.orgnih.gov Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. nih.gov The development and validation of such analytical methods are crucial steps in the research and development of single-enantiomer drugs like this compound to ensure the quality and consistency of the material used in all studies. mdpi.com
Comparative Analysis of (R)- and (S)-Sulfinpyrazone Stereoisomers in Biological Systems
The distinct three-dimensional structures of (R)- and (S)-Sulfinpyrazone can lead to significant differences in their interactions with the chiral environment of biological systems. This stereoselectivity can manifest in various ways, including differential binding to molecular targets and stereoselective metabolic pathways.
Differential Interactions with Molecular Targets
The interaction of sulfinpyrazone with the anticoagulant warfarin (B611796) is a well-documented example of a stereoselective drug-drug interaction. Studies have shown that sulfinpyrazone potentiates the anticoagulant effect of racemic warfarin primarily by inhibiting the metabolic clearance of the more potent (S)-warfarin enantiomer. ahajournals.org This suggests a stereoselective interaction of sulfinpyrazone enantiomers with the cytochrome P450 enzymes responsible for warfarin metabolism.
Another key molecular target for sulfinpyrazone is the urate transporter 1 (URAT1), which is involved in the renal reabsorption of uric acid. nih.gov While studies have elucidated the binding mode of sulfinpyrazone to URAT1, the specific stereoselective interactions of the (R)- and (S)-enantiomers with this transporter have not been fully characterized in the available literature. nih.govnih.govresearchgate.net It is plausible that the two enantiomers exhibit different binding affinities for URAT1, which could translate to differences in their uricosuric activity.
Stereoselective Metabolic Transformations
The metabolism of sulfinpyrazone is known to be stereoselective. The biotransformation of drugs is often mediated by enzymes, which are chiral catalysts and can therefore differentiate between enantiomers. mdpi.comslideshare.netnih.gov In the case of sulfinpyrazone, its metabolism can be influenced by the chirality at the sulfur center.
The interaction with warfarin provides indirect evidence for the stereoselective metabolism of sulfinpyrazone enantiomers. The preferential inhibition of (S)-warfarin metabolism by sulfinpyrazone suggests that the sulfinpyrazone enantiomers themselves are likely subject to stereoselective metabolism by cytochrome P450 enzymes. news-medical.net Further research focusing on the pharmacokinetics of the individual (R)- and (S)-sulfinpyrazone enantiomers would be necessary to fully elucidate their respective metabolic fates. mdpi.comslideshare.netnih.gov
Chiral Inversion Pathways (if applicable to research)
Chiral inversion is a process where one enantiomer of a chiral drug is converted into its opposite enantiomer in vivo. nih.gov This phenomenon has been observed for some classes of drugs, but it is not a universal occurrence. For sulfinpyrazone, which is a chiral sulfoxide, the likelihood of in vivo chiral inversion is considered to be low.
Sulfoxides are generally configurationally stable at physiological temperatures, and the energy barrier for the inversion of the stereocenter at the sulfur atom is typically high. While chiral inversion has been reported for some sulfoxide-containing drugs, there is currently no evidence in the scientific literature to suggest that sulfinpyrazone undergoes chiral inversion in biological systems. nih.gov Therefore, it is generally assumed that the (R)- and (S)-enantiomers of sulfinpyrazone maintain their distinct stereochemical configurations in vivo.
Molecular and Cellular Pharmacology of R Sulfinpyrazone: Mechanistic Insights
Interaction with Urate Transport Proteins
The primary mechanism behind the uricosuric effect of (R)-Sulfinpyrazone involves its interaction with a suite of proteins responsible for handling urate in the renal tubules. By inhibiting reabsorptive transporters, it effectively increases the excretion of uric acid.
This compound acts as a direct inhibitor of the human Urate Anion Transporter 1 (hURAT1), a key protein responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream. nih.gov Kinetic studies have determined that sulfinpyrazone (B1681189) specifically inhibits hURAT1 with a half-maximal inhibitory concentration (IC₅₀) value of 32 μM. nih.gov The inhibition is competitive, suggesting that sulfinpyrazone vies with uric acid for the same binding site within the transporter. nih.gov Research comparing the human and rat orthologs of URAT1 reveals that sulfinpyrazone has a significantly higher affinity for the human transporter, with an approximately 21-fold greater potency against hURAT1 compared to rURAT1. nih.govabdominalkey.com
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | 32 μM | nih.gov |
| Relative Affinity (hURAT1 vs. rURAT1) | ~21-fold higher for hURAT1 | nih.govabdominalkey.com |
While comprehensive kinetic data for this compound against all human OAT isoforms is not extensively detailed in the literature, specific interactions have been noted. Sulfinpyrazone has been shown to inhibit OAT10, another apically located transporter that contributes to urate reabsorption. abdominalkey.com Furthermore, studies on the rat ortholog have demonstrated that sulfinpyrazone inhibits the activity of OAT3, a basolateral transporter involved in the secretion of organic anions from the blood into the tubule cells. amazonaws.com The inhibition of secretory transporters like OAT1 and OAT3 can potentially counteract the uricosuric effect derived from inhibiting reabsorptive transporters like URAT1, highlighting the complexity of its action. nih.govmdpi.com
The significant difference in binding affinity of sulfinpyrazone between human and rat URAT1 has been a key area of investigation for understanding its structure-activity relationships (SAR). nih.govabdominalkey.com Studies using chimeric proteins constructed from human and rat URAT1 have identified that specific transmembrane (TM) segments—notably TM1, TM7, and TM11 of the human transporter—are critical for conferring high-affinity inhibitor binding. nih.govabdominalkey.com
Further mutational analysis has pinpointed specific amino acid residues that are crucial for this high-affinity interaction. Key residues in hURAT1, such as Serine-35 (Ser-35) in TM1 and Phenylalanine-365 (Phe-365) in TM7, are particularly important for the potent inhibition by uricosuric agents like sulfinpyrazone. nih.govnih.govabdominalkey.com The substitution of these specific human residues into the rat transporter dramatically increases its sensitivity to sulfinpyrazone, confirming their central role in the drug-transporter interaction. nih.gov For instance, a single point mutation in rat URAT1, replacing valine with the corresponding human methionine at position 25 (r-V25M), resulted in a striking 49-fold increase in affinity for sulfinpyrazone. nih.gov
Molecular modeling and advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), have provided atomic-level insights into how sulfinpyrazone binds to hURAT1. nih.gov These studies reveal that sulfinpyrazone lodges itself within a central, intracellular-facing cavity of the transporter. nih.gov By binding to this site, the drug stabilizes the transporter in an "inward-facing" conformation. nih.govnih.gov This conformational lock prevents the transporter from cycling between its inward and outward-facing states, a process essential for transporting urate across the cell membrane. nih.gov
Docking studies have further identified specific amino acid residues that form the binding pocket and interact with the sulfinpyrazone molecule. nih.gov Analysis of docked conformations suggests that residues such as Arginine-172 (ARG172), Arginine-325 (ARG325), Lysine-145 (LYS145), and Arginine-477 (ARG477) are involved in key interactions with the drug. nih.gov The binding of sulfinpyrazone within this pocket physically obstructs the urate binding site, thereby competitively inhibiting urate reabsorption. nih.gov
Cyclooxygenase (COX) System Modulation
In addition to its effects on urate transport, sulfinpyrazone and its metabolites are known to interact with the cyclooxygenase (COX) enzyme system, which is responsible for the synthesis of prostaglandins and thromboxanes.
Sulfinpyrazone itself is a relatively weak inhibitor of cyclo-oxygenase in vitro. nih.gov However, its pharmacological activity in this regard is primarily mediated by its metabolites, which are significantly more potent. nih.govnih.govnih.gov In vitro studies on human platelet cyclo-oxygenase (predominantly COX-1) have shown that all four major compounds—sulfinpyrazone and its sulfide (B99878), sulfone, and p-hydroxysulfide metabolites—act as competitive inhibitors. nih.gov
The sulfide metabolite (G25671) is the most potent of these, demonstrating an inhibitory activity approximately 15 to 20 times greater than the parent sulfinpyrazone molecule. nih.gov The sulfone (G31442) and p-hydroxysulfide (G33378) metabolites are also more active than sulfinpyrazone, showing about 6 to 7 times its potency. nih.gov This evidence strongly suggests that the observed effects of sulfinpyrazone on platelet function and prostaglandin synthesis in vivo are largely attributable to its biotransformation into these more active metabolites. nih.gov
| Compound | Relative Potency (vs. Sulfinpyrazone) | Reference |
|---|---|---|
| Sulfinpyrazone | 1x (Baseline) | nih.gov |
| Sulfide Metabolite (G25671) | ~15-20x | nih.gov |
| Sulfone Metabolite (G31442) | ~6-7x | nih.gov |
| p-hydroxysulfide Metabolite (G33378) | ~6-7x | nih.gov |
Effects on Thromboxane A2 Synthesis Pathways
This compound exerts its antiplatelet effects in part by modulating the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. wikipedia.org The synthesis of TXA2 begins with the liberation of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2). mdpi.com Subsequently, thromboxane A2 synthase converts PGH2 into the biologically active TXA2. wikipedia.orgmdpi.com
Molecular Mechanisms of Platelet Aggregation Inhibition (in vitro/ex vivo models)
This compound's inhibition of platelet aggregation involves multiple molecular mechanisms, primarily centered on the disruption of signaling pathways that lead to platelet activation and aggregation. Platelet aggregation is a complex process initiated by various stimuli, including adenosine diphosphate (ADP), collagen, and thrombin, which activate platelets, leading to a conformational change in the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. nih.govmdpi.com This activated receptor then binds to fibrinogen, cross-linking adjacent platelets to form a platelet plug. mdpi.com
Ex vivo studies have shown that repeated administration of sulfinpyrazone can lead to a weak but discernible inhibitory effect on collagen-induced platelet aggregation and the second phase of ADP-induced aggregation. nih.gov However, it does not appear to affect the initial phase of ADP-induced aggregation or adrenaline-induced second-phase aggregation. nih.gov This suggests a targeted effect on specific activation pathways. The inhibition of the second wave of aggregation induced by ADP and adrenaline points towards an interference with the release of platelet granular contents and the synthesis of TXA2, which are crucial for amplifying the aggregation response.
The primary molecular target for sulfinpyrazone's anti-aggregatory effect is the cyclooxygenase (COX) enzyme within platelets, leading to reduced formation of thromboxane A2 (TXA2). wikipedia.org By inhibiting TXA2 synthesis, sulfinpyrazone dampens the amplification loop of platelet activation, where TXA2 produced by activated platelets stimulates further platelet activation and aggregation. wikipedia.orgnih.gov
Modulation of Drug-Metabolizing Enzymes and Transporters
This compound and its metabolites are known to interact with and modulate the activity of various drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. These interactions are clinically significant as they can lead to drug-drug interactions, altering the metabolism and clearance of other co-administered drugs.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4)
Sulfinpyrazone is a known inhibitor of several cytochrome P450 enzymes, with CYP2C9 and CYP3A4 being prominent examples. drugbank.comnih.gov The inhibition of these enzymes can be reversible or irreversible and is a key factor in predicting potential drug-drug interactions. nih.gov CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. wisdomlib.org
Research has shown that sulfinpyrazone's sulfide metabolite is a potent inhibitor of CYP2C9. nih.gov Both CYP2C9 and CYP3A4 are involved in the oxidation of sulfinpyrazone sulfide to sulfinpyrazone. nih.gov Furthermore, CYP3A4 is solely responsible for the subsequent oxidation of sulfinpyrazone to sulfinpyrazone sulfone. nih.gov The inhibitory effect of sulfinpyrazone on CYP2C9 is particularly noteworthy due to the significant role of this enzyme in the metabolism of many clinically used drugs. nih.gov
| Enzyme | Effect of Sulfinpyrazone | Significance |
|---|---|---|
| CYP2C9 | Inhibition | Responsible for the metabolism of many drugs, including (S)-warfarin. Inhibition can lead to increased plasma concentrations and potential toxicity of co-administered drugs. |
| CYP3A4 | Inhibition and Induction | Metabolizes a wide range of drugs. Sulfinpyrazone can act as both an inhibitor and an inducer of this enzyme, leading to complex drug interaction profiles. |
The inhibition of CYP enzymes by sulfinpyrazone can be enantioselective, meaning that one enantiomer of a drug may be a more potent inhibitor than the other. Studies on the metabolism of sulfinpyrazone sulfide have revealed a high degree of enantiomeric selectivity by CYP2C9, with a 9:1 ratio in the formation of sulfinpyrazone enantiomers. nih.gov In contrast, the oxidation of sulfinpyrazone sulfide to sulfinpyrazone by CYP3A4 exhibits the same enantioselectivity but to a much lesser extent (58:42). nih.gov This enantioselectivity is crucial for understanding the specific interactions and metabolic fates of the different stereoisomers of sulfinpyrazone and its metabolites.
The molecular basis of the interaction between sulfinpyrazone and CYP enzymes involves the binding of the inhibitor to the active site of the enzyme. nih.gov This binding can be competitive, non-competitive, or mixed-type. nih.gov In competitive inhibition, the inhibitor binds to the same active site as the substrate, preventing the substrate from binding. mdpi.com Non-competitive inhibition involves the inhibitor binding to an allosteric site, causing a conformational change in the enzyme that reduces its activity. mdpi.com
Molecular docking studies can provide insights into the specific interactions between an inhibitor and the amino acid residues within the active site of a CYP enzyme. mdpi.com For instance, the large active site of CYP3A4 can accommodate more than one molecule, which may explain some of the complex inhibition patterns observed. nih.gov The interaction of sulfinpyrazone and its metabolites with the active site of CYP2C9 is central to understanding the drug-drug interaction with substrates like (S)-warfarin. nih.gov
Inhibition of UDP-Glucuronosyltransferases (UGTs), particularly UGT1A9
In addition to CYP enzymes, sulfinpyrazone also interacts with UDP-glucuronosyltransferases (UGTs), which are phase II metabolizing enzymes responsible for the glucuronidation of various drugs and endogenous compounds. Specifically, sulfinpyrazone has been identified as a substrate and modulator of UGT1A9. nih.gov
The C-glucuronidation of sulfinpyrazone is a significant metabolic pathway in humans, and studies have shown that this process is selectively catalyzed by UGT1A9 in the liver. nih.gov The formation of the sulfinpyrazone C-glucuronide has been confirmed by mass spectral analysis. nih.gov Kinetic studies with human liver microsomes have determined the Michaelis-Menten parameters for this reaction, with a mean Km value of 51 ± 21 µM and a Vmax of 2.6 ± 0.6 pmol/min/mg. nih.gov
The interaction with UGT1A9 is important because inhibition of this enzyme can affect the clearance of other drugs that are primarily metabolized through this pathway. nih.gov Genetic variations in the UGT1A9 gene can also influence the metabolism of sulfinpyrazone, with certain alleles being associated with increased or decreased clearance of the drug. clinpgx.org
| Enzyme Source | Kinetic Model | Km / S50 (µM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| Human Liver Microsomes | Michaelis-Menten | 51 ± 21 | 2.6 ± 0.6 |
| Recombinant UGT1A9 | Hill Equation (Negative Cooperativity) | 16 | Not Reported |
Interaction with Multidrug Resistance Proteins (MRPs), including MRP1 and MRP2
This compound exhibits a differential interaction profile with members of the Multidrug Resistance Protein (MRP) family, which are ATP-binding cassette (ABC) transporters involved in the efflux of various molecules from cells. Research indicates that sulfinpyrazone's effect is not uniform across different MRP isoforms, with notable distinctions in its modulation of MRP1 and MRP2.
Studies have shown that sulfinpyrazone acts more as an inhibitor of MRP1. In contrast, its interaction with MRP2 is characterized by a stimulatory effect on both transport and ATPase activity. Specifically, sulfinpyrazone has been found to significantly increase the ATPase activity of MRP2, suggesting it may act as a substrate or modulator of this transporter. This stimulation of MRP2-mediated transport can occur under certain conditions. For instance, low concentrations of sulfinpyrazone have been observed to stimulate the export of glutathione (B108866) (GSH), while higher concentrations lead to inhibition of GSH export. Despite this, unmodified sulfinpyrazone itself is transported by MRP2 even at concentrations where GSH export is inhibited. mdpi.com This complex interaction suggests that the transport of sulfinpyrazone by MRP2 is associated with glutathione export, a common mechanism for many MRP2 substrates.
The differential effects of sulfinpyrazone on MRP1 and MRP2 highlight the distinct pharmacological profiles of these transporters and suggest that this compound could be a useful tool for dissecting their respective physiological and pathological roles.
Table 1: Interaction of Sulfinpyrazone with MRP1 and MRP2
| Transporter | Effect of Sulfinpyrazone | Research Findings |
| MRP1 | Primarily inhibitory | Acts more as an ATPase inhibitor. |
| MRP2 | Primarily stimulatory | Significantly increases MRP2-ATPase activity. |
| Stimulates MRP2-mediated N-ethylmaleimide glutathione (NEM-GS) uptake under certain conditions. | ||
| Unmodified sulfinpyrazone is a substrate for MRP2. | ||
| Transport of sulfinpyrazone is associated with glutathione (GSH) export. |
Effects on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
This compound has been identified as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel crucial for ion and fluid transport across epithelial surfaces. nih.govunifi.itdrugbank.com The structural similarity between CFTR and other ABC transporters, such as the MRPs, has prompted investigations into whether inhibitors of MRPs also affect CFTR function.
The identification of sulfinpyrazone as a CFTR inhibitor provides a valuable pharmacological tool for studying the structure and function of the CFTR channel pore and may have implications for conditions characterized by excessive CFTR-mediated anion secretion.
Other Investigational Molecular Targets and Pathways (if identified in research)
Cholinesterase and Carbonic Anhydrase Inhibition (context of pyrazolone derivatives)
While direct studies on this compound's activity against cholinesterases and carbonic anhydrases are limited, the broader class of pyrazolone derivatives, to which sulfinpyrazone belongs, has garnered significant interest as a source of inhibitors for these enzyme families. nih.govdrugs.comwikipedia.orgnih.govaapharma.cadrugs.commedindia.netnih.govresearchgate.net
Cholinesterase Inhibition:
The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. Numerous studies have focused on the synthesis and evaluation of novel pyrazolone derivatives as cholinesterase inhibitors. nih.govmedindia.netnih.govresearchgate.net These investigations have yielded compounds with significant inhibitory potency, often in the nanomolar to low micromolar range. aapharma.camedindia.net The structure-activity relationships of these derivatives are being explored to develop potent and selective inhibitors.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Pyrazolone-based sulfonamides, in particular, have been designed and synthesized as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. drugs.comwikipedia.orgnih.govdrugs.com Many of these derivatives have demonstrated potent inhibitory activity, with some compounds showing greater efficacy than the standard reference drug acetazolamide. drugs.com The pyrazolone scaffold serves as a valuable template for the development of novel and isoform-selective carbonic anhydrase inhibitors. drugs.comwikipedia.orgnih.govdrugs.com
Given that this compound is a pyrazolone derivative, it is plausible that it may exhibit some level of inhibitory activity against cholinesterases and/or carbonic anhydrases. However, without direct experimental evidence, this remains a subject for future investigation. The established activity of other pyrazolone compounds provides a strong rationale for screening this compound against these important enzyme targets.
Table 2: Investigational Targets of Pyrazolone Derivatives
| Enzyme Target | Therapeutic Relevance | Findings for Pyrazolone Derivatives |
| Cholinesterases (AChE, BChE) | Alzheimer's disease, other neurological disorders | Numerous derivatives synthesized with potent inhibitory activity (nM to µM range). nih.govaapharma.camedindia.netnih.govresearchgate.net |
| Carbonic Anhydrases (hCA I, II, IX, XII) | Glaucoma, epilepsy, altitude sickness | Pyrazolone-based sulfonamides show potent inhibition, sometimes exceeding standard drugs. drugs.comwikipedia.orgnih.govdrugs.com |
Metabolism and Biotransformation Pathways of R Sulfinpyrazone
Phase I Metabolic Transformations
Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as oxidation, reduction, and hydrolysis. For (R)-Sulfinpyrazone, oxidation and reduction pathways are particularly relevant.
Oxidation Pathways: Sulfoxide (B87167) Reduction to Sulfide (B99878), Oxidation to Sulfone, and Hydroxylation Products
This compound, a sulfoxide, can undergo reduction to its corresponding sulfide metabolite, sulfinpyrazone (B1681189) sulfide. This reduction is mediated by the gut microbiota. nih.gov Conversely, sulfinpyrazone can be oxidized to form sulfinpyrazone sulfone. researchgate.netnih.gov This oxidation is catalyzed by cytochrome P450 (P450) enzymes. researchgate.netnih.gov
In addition to sulfoxide oxidation and reduction, hydroxylation reactions also occur. Studies have shown the formation of phenolic metabolites, specifically hydroxylation on the thiophenyl ring and the N-phenyl ring. researchgate.netnih.gov Sulfinpyrazone sulfone can also undergo hydroxylation on the N-phenyl ring, leading to a minor polar metabolite. researchgate.netnih.gov
The metabolic pathways can be summarized as follows:
Sulfinpyrazone (sulfoxide) <=> Sulfinpyrazone sulfide (reduction/oxidation) nih.govresearchgate.netnih.gov
Sulfinpyrazone (sulfoxide) -> Sulfinpyrazone sulfone (oxidation) researchgate.netnih.gov
Sulfinpyrazone -> Hydroxylated metabolites (on thiophenyl and N-phenyl rings) researchgate.netnih.gov
Sulfinpyrazone sulfone -> Hydroxylated metabolite (on N-phenyl ring) researchgate.netnih.gov
Role of Specific Cytochrome P450 Isoforms (e.g., CYP2C9, CYP3A4) in Stereoselective Metabolism
Cytochrome P450 enzymes play a significant role in the oxidative metabolism of sulfinpyrazone and its sulfide metabolite. CYP2C9 and CYP3A4 have been identified as key isoforms involved in these transformations. researchgate.netnih.gov
CYP2C9 is responsible for the oxidation of sulfinpyrazone sulfide back to sulfinpyrazone. researchgate.netnih.gov This reaction exhibits a high degree of enantiomeric selectivity, with a reported ratio of 9:1. researchgate.netnih.gov CYP3A4 also catalyzes the oxidation of sulfinpyrazone sulfide to sulfinpyrazone, but with lower enantioselectivity (58:42). researchgate.netnih.gov
Furthermore, CYP3A4 is primarily responsible for the further oxidation of sulfinpyrazone to sulfinpyrazone sulfone. researchgate.netnih.gov While CYP2C9 has also been reported to catalyze the oxidation of sulfinpyrazone, CYP3A4 appears to be significantly more effective, approximately 10 times more potent. researchgate.net
The involvement of these enzymes in stereoselective metabolism is particularly relevant when considering potential drug interactions, as sulfinpyrazone is known to be a potent inhibitor of CYP2C9. drugbank.com
Data on the involvement of CYP isoforms in the oxidation of sulfinpyrazone and its sulfide metabolite:
| Substrate | Reaction | Major Enzyme(s) | Enantioselectivity (if applicable) |
| Sulfinpyrazone Sulfide | Oxidation to Sulfinpyrazone | CYP2C9, CYP3A4 | CYP2C9: 9:1 researchgate.netnih.gov, CYP3A4: 58:42 researchgate.netnih.gov |
| Sulfinpyrazone | Oxidation to Sulfinpyrazone Sulfone | CYP3A4 | Not specified |
Phase II Metabolic Transformations
Phase II metabolism involves the conjugation of drugs or their Phase I metabolites with polar endogenous molecules, increasing their water solubility and facilitating their excretion. Glucuronidation is a major Phase II pathway for sulfinpyrazone. drughunter.com
Glucuronidation Pathways, emphasizing C-Glucuronidation by UGT1A9
Sulfinpyrazone undergoes glucuronidation, an important conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netresearchgate.netnih.gov A notable aspect of sulfinpyrazone metabolism is the formation of a C-glucuronide conjugate. drughunter.comresearchgate.netresearchgate.netnih.gov This is considered an uncommon metabolic pathway where a carbon-carbon bond is formed between the drug and glucuronic acid. drughunter.comresearchgate.netresearchgate.netnih.gov Specifically, the C-glucuronide forms at the alpha carbon of sulfinpyrazone's diketone moiety. drughunter.com
Studies have identified UGT1A9 as the primary enzyme responsible for the hepatic C-glucuronidation of sulfinpyrazone in humans. drughunter.comresearchgate.netresearchgate.netnih.gov Recombinant human UGT1A9 has been shown to selectively catalyze the formation of sulfinpyrazone C-glucuronide in vitro. researchgate.netresearchgate.netnih.gov While UGT1A7 and UGT1A10, expressed in the gastrointestinal tract, also metabolize sulfinpyrazone, their rates of metabolism are low compared to UGT1A9. researchgate.netnih.gov
Kinetic studies of sulfinpyrazone C-glucuronidation by human liver microsomes have shown Michaelis-Menten kinetics. researchgate.netnih.gov Mean Km and Vmax values have been reported. researchgate.netnih.gov
There is also a report of a secondary C-glucuronide metabolite, which is a glucuronide conjugate of the sulfone metabolite of sulfinpyrazone. researchgate.net
Data on UGT1A9-catalyzed sulfinpyrazone C-glucuronidation:
| Enzyme | Reaction | Kinetic Model | Km (µM) | Vmax (pmol/min/mg) |
| UGT1A9 | C-Glucuronidation of SFZ | Michaelis-Menten | 51 ± 21 | 2.6 ± 0.6 |
| UGT1A9 | C-Glucuronidation of SFZ | "Weak" negative cooperative | S50 16 | Not specified |
Note: The two kinetic models and associated parameters are presented as reported in the source. researchgate.netnih.gov
Formation of Other Conjugates (if applicable)
While glucuronidation is a major Phase II pathway, the formation of other conjugates for this compound is not prominently discussed in the provided search results. Phase II metabolism generally includes sulfonation, glutathione (B108866) conjugation, methylation, acetylation, and amino acid conjugation. drughunter.com However, the specific involvement of these pathways for sulfinpyrazone is not detailed in the context of the provided information.
Enzyme Induction Phenomena
Sulfinpyrazone has been shown to induce microsomal drug-metabolizing enzymes in the liver. nih.gov This induction can lead to enhanced metabolism of co-administered drugs. Studies in healthy volunteers have demonstrated that sulfinpyrazone treatment can increase markers of enzyme induction, such as increased urinary excretion of d-glucaric acid and increased antipyrine (B355649) clearance. nih.gov This suggests that sulfinpyrazone can upregulate the activity of certain metabolic enzymes, potentially including cytochrome P450 isoforms. nih.gov Chronic administration of sulfinpyrazone has been shown to lead to significant changes in its own pharmacokinetics, including increased renal clearance and hepatic intrinsic clearance, suggesting auto-induction of its metabolism. nih.gov The metabolism of its sulfone and hydroxylated metabolites also appears to be induced by chronic treatment. nih.gov
Effects on Hepatic Microsomal Drug-Metabolizing Enzymes
Studies have indicated that sulfinpyrazone can induce microsomal drug-metabolizing enzymes in the liver. nih.gov This induction affects various cytochrome P450 (CYP) enzymes, which are central to the oxidative metabolism of many drugs. Specifically, CYP2C9 and CYP3A4 have been identified as enzymes involved in the metabolism of sulfinpyrazone and its sulfide metabolite, and their activity can be influenced by sulfinpyrazone administration. researchgate.net Sulfinpyrazone is also known to be metabolized by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which catalyzes the formation of a C-glucuronide metabolite. drughunter.comresearchgate.net
The induction of these enzymes by sulfinpyrazone can lead to increased metabolic clearance of co-administered drugs that are substrates for these pathways. auckland.ac.nz
Biomarkers of Enzyme Induction (e.g., d-glucaric acid excretion, gamma-glutamyl transpeptidase)
The induction of hepatic microsomal enzymes by xenobiotics, including drugs like sulfinpyrazone, can be assessed through the measurement of specific biomarkers. Two commonly used biomarkers for monitoring enzyme induction are the urinary excretion of d-glucaric acid and the serum levels of gamma-glutamyl transpeptidase (GGT). nih.gov
Studies in healthy volunteers administered sulfinpyrazone have demonstrated a significant increase in the urinary excretion of d-glucaric acid. nih.gov This increase is considered a reliable indicator of hepatic microsomal enzyme induction. nih.gov
Furthermore, serum gamma-glutamyl transpeptidase levels have also been observed to increase following sulfinpyrazone administration. nih.gov While GGT is a general marker of liver function and can be elevated due to various causes, including liver or bile duct disease and alcohol abuse, its increase in the context of drug administration can serve as an indicator of enzyme induction, particularly when correlated with other markers like d-glucaric acid excretion. dovepress.comtesting.combluecrossnc.com
Data from a study investigating the effects of sulfinpyrazone (800 mg/day for four weeks) on enzyme induction biomarkers in healthy volunteers is presented below:
| Biomarker | Baseline Mean (± SD) | Post-treatment Mean (± SD) | p-value |
| Urinary d-glucaric acid (µMol/24 h) | 29.6 (± not specified) | 77.9 (± not specified) | < 0.05 |
| Serum gamma-glutamyl transpeptidase (U/l) | 15.1 (± not specified) | 23.3 (± not specified) | > 0.05 |
Note: Standard deviation values were not explicitly provided for all measurements in the source snippet, but the mean values and p-values indicate the observed changes. nih.gov
Characterization of Metabolites and Their Biological Activity (in vitro/ex vivo)
Sulfinpyrazone is metabolized into several key metabolites, which have been characterized in various in vitro and ex vivo studies. The primary metabolites include the sulfone, sulfide, para-hydroxy, and 4-hydroxy derivatives, as well as glucuronide conjugates. researchgate.netresearchgate.netnih.govnih.gov
The sulfide metabolite is formed by the reduction of the sulfoxide group of sulfinpyrazone. This conversion has been observed in human liver microsomes and can be catalyzed by cytochrome P450 enzymes, including CYP2C9 and CYP3A4. researchgate.net The formation of the sulfide metabolite from sulfinpyrazone has also been noted as a reversible biotransformation in some systems. nih.gov The sulfide metabolite is of particular interest due to its significant antiplatelet activity, which is reported to be more potent than that of the parent compound, sulfinpyrazone. nih.gov
Hydroxylation of sulfinpyrazone can occur on the phenyl rings, leading to the formation of para-hydroxy and 4-hydroxy metabolites. researchgate.netnih.gov These metabolites have been detected in plasma and urine. nih.gov
Glucuronidation is another important metabolic pathway. Sulfinpyrazone undergoes C-glucuronidation, an uncommon type of conjugation where the glucuronic acid is attached to a carbon atom of the pyrazolidine (B1218672) ring. researchgate.netnih.gov This reaction is primarily catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) in human liver microsomes. researchgate.net C-glucuronides of both sulfinpyrazone and its sulfone metabolite have been identified. researchgate.netnih.gov
In vitro and ex vivo studies have explored the biological activities of these metabolites. As mentioned, the sulfide metabolite exhibits potent antiplatelet effects. nih.gov While the biological activity of other metabolites like the sulfone and hydroxylated derivatives is less extensively documented in the provided sources, their formation represents important steps in the biotransformation and elimination of sulfinpyrazone. Ex vivo fermentation assays with human gut microbiota have also shown that sulfinpyrazone can undergo biotransformation, specifically sulfoxide reduction to form deoxysulfinpyrazone (sulfide metabolite), indicating a potential role of gut flora in its metabolism. researchgate.net
| Metabolite Name | Formation Pathway(s) Involved | Biological Activity (in vitro/ex vivo) | PubChem CID (approximate, for parent/known metabolites) |
| Sulfinpyrazone Sulfone | Oxidation | Not specified in sources | 5341 [Sulfinpyrazone] |
| Sulfinpyrazone Sulfide | Reduction (catalyzed by CYP2C9, CYP3A4) | More potent antiplatelet activity nih.gov | 5341 [Sulfinpyrazone] (Metabolite) |
| p-Hydroxy-sulfinpyrazone | Hydroxylation | Not specified in sources | 5341 [Sulfinpyrazone] (Metabolite) |
| 4-Hydroxy-sulfinpyrazone | Hydroxylation | Not specified in sources | 5341 [Sulfinpyrazone] (Metabolite) |
| Sulfinpyrazone C-Glucuronide | C-Glucuronidation (catalyzed by UGT1A9) researchgate.net | Not specified in sources | 5341 [Sulfinpyrazone] (Metabolite) |
| Sulfone C-Glucuronide | C-Glucuronidation | Not specified in sources | 5341 [Sulfinpyrazone] (Metabolite of Metabolite) |
Analytical Chemistry and Bioanalytical Methodologies for R Sulfinpyrazone Research
Chromatographic Techniques for Separation and Quantification
Chromatography plays a pivotal role in separating complex mixtures and quantifying individual components. For (R)-Sulfinpyrazone and its enantiomer, various chromatographic modes are employed, with a particular emphasis on techniques capable of chiral separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
HPLC is a widely used technique for the analysis of Sulfinpyrazone (B1681189). brieflands.comsielc.comresearchgate.net For the specific separation and quantification of this compound from its (S)-enantiomer, HPLC utilizing chiral stationary phases (CSPs) is essential. Direct separation of enantiomers can be achieved using CSPs, such as those based on immobilized proteins or polysaccharides. news-medical.net
One reported method for the chiral separation of Sulfinpyrazone utilizes a CHIRALPAK® AGP column (100 x 4mm, 5µm particle size) under reversed-phase conditions. ct-k.comct-k.com The mobile phase consisted of 10mM NH4OAc aqueous solution at pH 7.0 and 1-propanol (B7761284) in a ratio of 95:5. ct-k.com Detection was performed using UV absorbance at 254 nm. ct-k.com This method successfully separated the two enantiomers, yielding an alpha value (selectivity factor) of 2.07 and a resolution of 2.24. ct-k.com The retention times for the two peaks were approximately 2.97 minutes and 5.06 minutes. ct-k.com
Another polysaccharide-based chiral stationary phase, Chiralpak IC, has been shown to be effective for the enantioseparation of Sulfinpyrazone. pharmtech.com The immobilization of chiral selectors on the support material enhances solvent stability and expands the range of usable mobile phases. pharmtech.com
Reverse phase HPLC methods using achiral columns, such as a Newcrom R1 column, can also be used for the analysis of Sulfinpyrazone (likely the racemate or total drug). sielc.com A mobile phase containing acetonitrile, water, and phosphoric acid has been reported for this purpose. sielc.com For compatibility with mass spectrometry detection, phosphoric acid can be replaced with formic acid. sielc.com
Interactive Data Table: Chiral Separation of Sulfinpyrazone by HPLC
Gas Chromatography (GC)
Gas chromatography has also been mentioned as a technique utilized for the quantification of Sulfinpyrazone. researchgate.net However, specific details regarding GC methods for the analysis of Sulfinpyrazone or its enantiomers were not extensively detailed in the provided search results. GC is typically suitable for volatile or semi-volatile compounds and often requires derivatization for polar or less volatile analytes. Chiral separation by GC is possible with chiral stationary phases or by forming diastereomers through derivatization with a chiral reagent.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) is an important technique for enantioselective separations, particularly for preparative purification. pharmtech.com SFC can be used for the separation of Sulfinpyrazone enantiomers. pharmtech.com A method using a Chiralpak IC column with a mobile phase consisting of CO2 containing 20% of 0.5% ethanesulfonic acid in 2-propanol has been reported for the SFC separation of Sulfinpyrazone enantiomers. pharmtech.com Additives like ethanesulfonic acid are sometimes necessary to achieve elution and improve separation. pharmtech.com
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass spectrometry is a powerful tool for the identification and quantification of analytical targets, often coupled with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS. It is widely used in bioanalysis for the identification and quantification of drugs and their metabolites in biological matrices. brieflands.comnews-medical.net For LC-MS analysis of Sulfinpyrazone, particularly when coupled with chiral HPLC, the mobile phase composition needs to be compatible with the MS ionization source, such as using volatile buffers or additives like formic acid instead of non-volatile salts. sielc.comhug.ch While the search results discuss LC-MS in the context of bioanalytical methods and compatible mobile phases, a specific detailed LC-MS method explicitly for this compound or its enantiomers was not provided. However, the principles of LC-MS are applicable for the sensitive and selective detection of Sulfinpyrazone and its potential metabolites following chromatographic separation.
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique widely employed for the identification and profiling of this compound metabolites. This approach allows for the separation of complex mixtures, fragmentation of individual ions, and detection of characteristic fragment ions, providing detailed structural information about metabolites. LC-MS/MS methods have been developed and applied to study sulfinpyrazone metabolism in various biological systems, including in vitro models like liver microsomes and hepatocytes, as well as in vivo samples. The high sensitivity and selectivity of LC-MS/MS are essential for detecting low concentrations of metabolites in biological matrices. Metabolite profiling using MS/MS helps in understanding the metabolic pathways of this compound, identifying key transformation products such as the sulfide (B99878), sulfone, and p-hydroxylated derivatives.
Spectroscopic Methods
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used for the detection and quantification of this compound, particularly when a chromophore is present in the molecule. Sulfinpyrazone contains chromophoric groups that absorb light in the UV-Vis region, allowing for its detection using UV detectors in chromatographic systems like HPLC or Capillary Electrophoresis (CE). The absorbance profile in the UV-Vis spectrum can be used for identification and concentration determination based on Beer-Lambert Law. UV detection is often coupled with separation techniques to monitor the elution of sulfinpyrazone and its metabolites.
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a technique specifically sensitive to chiral molecules. It measures the differential absorption of left and right circularly polarized light by a substance. For a chiral compound like this compound, CD spectroscopy can provide information about its stereochemical configuration and optical purity. While specific detailed research findings on the CD spectrum of isolated this compound were not extensively detailed in the immediate search results, CD is a standard method for confirming the stereochemistry and enantiomeric excess of chiral compounds in pharmaceutical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound and its metabolites. Both ¹H NMR and ¹³C NMR provide comprehensive information about the connectivity of atoms and the chemical environment within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm structural assignments. High-field NMR spectrometers offer high resolution and sensitivity, enabling the complete assignment of proton and carbon signals. NMR is invaluable for confirming the structure of synthesized this compound and for determining the structures of isolated metabolites, providing unambiguous proof of their chemical identity.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Electrophoretic methods, particularly Capillary Electrophoresis (CE), have been applied to the analysis of sulfinpyrazone, offering advantages in terms of separation efficiency and low sample consumption. CE can be particularly useful for the enantioselective separation of (R)- and (S)-Sulfinpyrazone. Chiral selectors added to the running buffer in CE can interact differently with the enantiomers, leading to their separation based on differential migration times. CE coupled with UV detection has been reported for the chiral separation of sulfinpyrazone enantiomers, demonstrating its utility in assessing enantiomeric purity and studying the behavior of individual enantiomers. This technique provides an alternative or complementary approach to chiral chromatography for the analysis of sulfinpyrazone enantiomers.
Development and Validation of Bioanalytical Methods for In Vitro and Ex Vivo Studies
The accurate and reliable analysis of this compound and its metabolites in biological matrices from in vitro (e.g., enzyme incubations, cell cultures) and ex vivo (e.g., tissue samples, biological fluids) studies requires the development and rigorous validation of bioanalytical methods. These methods, frequently based on LC-MS/MS or LC-UV, must meet specific validation criteria, including sensitivity, specificity, accuracy, precision, linearity, range, and stability in the biological matrix.
Preclinical Research Models and Experimental Approaches
In Vitro Cellular Models for Mechanistic Investigations
In vitro models are fundamental for dissecting the molecular interactions of (R)-Sulfinpyrazone with specific biological targets, such as enzymes and transporters. These systems offer controlled environments to study isolated aspects of the drug's disposition.
To investigate the specific proteins involved in the transport and metabolism of Sulfinpyrazone (B1681189), researchers employ cell lines genetically engineered to express single recombinant human transporters or enzymes. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their low endogenous transporter activity. nih.gov
Studies have utilized cells expressing the human urate transporter 1 (URAT1) to characterize Sulfinpyrazone's inhibitory effects. nih.govnih.gov These experiments are crucial for understanding its uricosuric action, which involves blocking the reabsorption of uric acid in the kidneys. nih.govnih.gov Comparative studies have shown that Sulfinpyrazone inhibits human URAT1 with a significantly higher affinity than rat URAT1, highlighting species-specific differences. nih.gov The half-maximal inhibitory concentration (IC₅₀) for human URAT1 was determined to be 32 μM, whereas the IC₅₀ for the rat transporter was 680 μM. nih.gov This inhibition is a key mechanism for increasing the fractional excretion of urate. nih.gov
Beyond transporters, this model is used to pinpoint the enzymes responsible for metabolism. Recombinant human UDP-glucuronosyltransferases (UGTs) expressed in HEK293 cells were used to screen for enzymes capable of Sulfinpyrazone C-glucuronidation. nih.gov Of the fifteen UGTs tested, UGT1A9 was identified as the primary enzyme responsible for this metabolic pathway in the liver. nih.govresearchgate.net Similarly, cDNA-expressed cytochrome P450 (CYP) enzymes have been used to identify the specific isoforms involved in the oxidation of Sulfinpyrazone and its metabolites. nih.gov These studies identified both CYP2C9 and CYP3A4 as responsible for the oxidation of Sulfinpyrazone sulfide (B99878) to Sulfinpyrazone. nih.gov
| Transporter | Species | IC₅₀ (μM) | Reference |
|---|---|---|---|
| URAT1 | Human | 32 | nih.gov |
| URAT1 | Rat | 680 | nih.gov |
Primary cell cultures provide a model system that more closely resembles the in vivo state compared to immortalized cell lines. These cells are isolated directly from tissue and maintain many of their differentiated functions for a period in culture.
Hepatocytes: Primary hepatocytes are the gold standard for in vitro studies of hepatic metabolism and are used to investigate the biotransformation of compounds. While specific studies focusing on this compound in primary hepatocytes are not detailed in the reviewed literature, this model is essential for studying the metabolic pathways identified in subcellular fractions, such as oxidation by CYP enzymes and C-glucuronidation by UGTs, within an intact cellular environment. nih.govresearchgate.net
Platelets: The effect of Sulfinpyrazone on platelet function has been investigated using primary human platelets isolated from blood samples. nih.govnih.gov These studies measure endpoints such as platelet aggregation in response to various agonists like collagen and adenosine diphosphate (ADP). nih.govnih.gov Research has shown that repeated administration of Sulfinpyrazone can lead to a weak inhibitory effect on collagen-induced aggregation and the second phase of ADP-induced aggregation. nih.govnih.gov The sulfide and sulfone metabolites of Sulfinpyrazone are considered more potent inhibitors of platelet function than the parent compound. nih.gov
Subcellular fractions, particularly liver microsomes, are widely used to study Phase I and Phase II metabolism. pharmaron.commdpi.com Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. nih.gov
Studies using human liver microsomes (HLMs) have been instrumental in characterizing the metabolic pathways of Sulfinpyrazone. nih.govnih.gov It was demonstrated that the oxidation of Sulfinpyrazone sulfide to the parent compound is dependent on cytochrome P450 enzymes. nih.gov Specific inhibitor chemicals and recombinant enzymes confirmed that CYP2C9 and CYP3A4 are the major isoforms responsible for this reaction. nih.gov The metabolism by CYP2C9 showed a high degree of enantiomeric selectivity (9:1). nih.gov In contrast, CYP3A4-catalyzed oxidation had much lower enantioselectivity (58:42). nih.gov
Furthermore, HLMs were used to investigate the C-glucuronidation of Sulfinpyrazone. nih.gov This uncommon metabolic pathway was shown to follow Michaelis-Menten kinetics. nih.gov
| Parameter | Value (Mean ± S.D.) | Reference |
|---|---|---|
| K_m | 51 ± 21 μM | nih.gov |
| V_max | 2.6 ± 0.6 pmol/min/mg | nih.gov |
Ex Vivo Tissue Models for Functional Studies
Ex vivo models utilize tissues or organs taken from an organism and studied in a controlled laboratory environment. These models preserve the native tissue architecture and cellular heterogeneity, offering a bridge between in vitro cell cultures and in vivo studies.
The kidney is a primary site of action for Sulfinpyrazone, where it modulates urate transport in the proximal tubules. nih.govresearchgate.net Isolated, perfused renal tubules can be used to study the transport of drugs and endogenous compounds like urate across the tubular epithelium. This preparation maintains the polarized nature of the cells and allows for the separate investigation of apical (urine-facing) and basolateral (blood-facing) transport processes.
While this model is well-suited for investigating the functional consequences of transporter inhibition, the available literature on Sulfinpyrazone has predominantly utilized recombinant cell line models (as described in 7.1.1) to study interactions with specific transporters like URAT1. nih.govnih.govru.nl These cell-based assays offer a higher throughput and allow for the precise study of individual transporters, which may explain the preference over the more complex isolated tubule preparation for this specific compound.
Precision-cut liver slices (PCLS) are an ex vivo model that keeps the complex, multicellular architecture of the liver intact. alspi.comfrontiersin.orgrug.nl This system contains all hepatic cell types (hepatocytes, Kupffer cells, stellate cells, etc.) in their natural arrangement, preserving critical cell-cell and cell-matrix interactions. rug.nl Consequently, PCLS can be used to study the full spectrum of hepatic metabolism, including both Phase I and Phase II reactions, as well as potential hepatotoxicity, in a more physiologically relevant context than isolated cells or subcellular fractions. alspi.com
Although PCLS are a powerful tool for predicting drug metabolism, specific studies detailing the metabolic characterization of this compound using this model were not identified in the surveyed literature. However, this model would be appropriate for confirming and extending the findings from microsomal studies, allowing for an integrated view of how the various oxidative and conjugative pathways are coordinated within the complex liver microenvironment. nih.govnih.govalspi.com
Animal Models in Pharmacological Research
Mechanistic insights into the pharmacological actions of this compound have been significantly advanced through the use of various animal models. These models are instrumental in elucidating the compound's effects on physiological and pathophysiological processes, distinct from primary safety or efficacy trials.
The study of urate-lowering agents like sulfinpyrazone in standard rodent models presents a challenge because most mammals, unlike humans, possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. This results in naturally lower serum urate levels in these animals. To overcome this, researchers employ specialized rodent models that more closely mimic human urate metabolism.
One common approach is the use of uricase-inhibited rats, where a substance like potassium oxonate is administered to block uricase activity, thereby inducing hyperuricemia. Another sophisticated model involves genetically modified mice, such as those with a knockout of the Urat1 transporter gene (Urat1-knockout mice), which is crucial for renal urate reabsorption. These models are essential for investigating the uricosuric mechanism of sulfinpyrazone, which acts by inhibiting renal tubular reabsorption of uric acid nih.govconsensus.app. By using these models, researchers can dissect the specific interactions of the compound with renal transporters responsible for urate homeostasis.
Animal models have been critical in defining the antiplatelet and antithrombotic properties of this compound. Studies in rabbits have been used to assess the compound's effect on platelet economy and the formation of thrombi nih.gov. Canine models have also been employed to investigate its relative effects on platelet function, particularly in comparison to other agents like ibuprofen nih.gov. These studies typically involve evaluating parameters such as platelet aggregation in response to various agonists (e.g., adenosine diphosphate), blood coagulation times, and the impact on prostaglandin-mediated pathways nih.gov. Such models allow for a dynamic understanding of how sulfinpyrazone modulates platelet activity and interacts with the coagulation cascade in vivo, providing mechanistic insights that complement in vitro findings.
Preclinical research on sulfinpyrazone has revealed significant species-specific differences in its metabolism, which in turn influences its pharmacological effects. A comparative study involving rats, guinea pigs, rabbits, dogs, rhesus monkeys, and miniature swine found pronounced variations in the plasma profiles of sulfinpyrazone and its metabolites after intravenous administration.
In rats, dogs, monkeys, and swine, the unchanged parent compound was the most prominent substance in the plasma. In contrast, the sulphide metabolite was predominant in guinea pigs, while rabbits showed similar amounts of both the parent drug and the sulphide metabolite. These metabolic differences have direct functional consequences. The inhibitory effect on platelet aggregation, for instance, is more intensive and prolonged in species that exhibit high plasma concentrations of the active sulphide metabolite. This highlights the critical importance of selecting appropriate animal models and considering metabolic pathways when translating preclinical findings.
Table 1: Predominant Circulating Compound of Sulfinpyrazone Across Different Species This interactive table summarizes the main compound found in the plasma of various animal models after sulfinpyrazone administration.
| Species | Predominant Compound in Plasma |
|---|---|
| Rat | Unchanged Sulfinpyrazone |
| Guinea Pig | Sulphide Metabolite |
| Rabbit | Unchanged Sulfinpyrazone & Sulphide Metabolite (similar amounts) |
| Dog | Unchanged Sulfinpyrazone |
| Rhesus Monkey | Unchanged Sulfinpyrazone |
| Miniature Swine | Unchanged Sulfinpyrazone |
Computational and In Silico Modeling
Computational methods are increasingly used to predict and explain the pharmacological activity of compounds like this compound at a molecular level, guiding further experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method has been applied to study the interaction of sulfinpyrazone with its molecular targets. For example, docking simulations have been used to investigate how sulfinpyrazone binds to the human urate transporter 1 (URAT1). These studies help to identify the key amino acid residues within the transporter's binding pocket that interact with sulfinpyrazone, providing a structural basis for its inhibitory action.
Following docking, molecular dynamics (MD) simulations can be performed. MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed insights into the stability of the ligand-protein complex, confirming the results from docking and predicting the behavior of the compound within a biological environment.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. While specific QSAR models exclusively developed for this compound and its direct analogs are not detailed in available literature, the principles of QSAR are highly applicable to this class of drugs.
A hypothetical QSAR study on a series of pyrazolidine-based uricosuric agents, including sulfinpyrazone, would involve several steps:
Data Set Compilation: A series of sulfinpyrazone analogs with measured biological activity (e.g., URAT1 inhibition, antiplatelet effect) would be collected.
Descriptor Calculation: Various physicochemical properties (descriptors) for each analog would be calculated. These can include electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP) youtube.com.
Model Generation: A mathematical model would be created using statistical methods like Multiple Linear Regression (MLR) to correlate the calculated descriptors with the observed biological activity nih.gov.
Model Validation: The predictive power of the model would be rigorously tested using internal (e.g., cross-validation) and external validation sets mdpi.com.
Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent or selective compounds and optimizing the drug discovery process .
Systems Pharmacology Approaches
Systems pharmacology offers a holistic framework for understanding the effects of this compound by integrating its molecular interactions with broader biological networks. This approach moves beyond the traditional "one-target, one-drug" paradigm to explore the multifaceted influence of the compound on complex physiological systems. By employing computational and mathematical models, systems pharmacology aims to elucidate the full spectrum of a drug's mechanism of action, including on-target efficacy, off-target effects, and potential for drug-drug interactions.
The application of systems pharmacology to this compound involves constructing network models that map the relationships between the drug, its protein targets, and associated biological pathways. These models can integrate various types of data, including genomic, proteomic, and metabolomic information, to simulate the drug's impact on cellular and organismal functions.
A key focus of a systems pharmacology approach for this compound is to understand the interplay between its primary mechanisms of action: the uricosuric effect mediated by the inhibition of the URAT1 transporter and the antiplatelet effect resulting from the inhibition of cyclooxygenase (COX) enzymes. nih.govglobalrx.comdrugbank.comwikipedia.org Network analysis can reveal how these two distinct actions might converge on common downstream pathways or exert synergistic effects on cardiovascular and renal health.
Furthermore, computational models can predict potential off-target interactions of this compound, providing insights into its broader pharmacological profile. nih.gov This is particularly relevant given that the compound and its metabolites are known to interact with various enzymes, including those involved in drug metabolism such as CYP2C9. drugbank.comnih.gov By mapping these interactions within a comprehensive biological network, researchers can anticipate potential adverse effects and identify opportunities for drug repurposing.
A systems-level analysis would also consider the metabolic fate of this compound and the pharmacological activity of its metabolites. The sulfide metabolite, for instance, is a more potent COX inhibitor than the parent compound. nih.gov Understanding the metabolic pathways and the network effects of each metabolite is crucial for a complete picture of the drug's activity.
The following table summarizes the key molecular targets of Sulfinpyrazone that would be central to a systems pharmacology analysis:
| Target Name | Gene/Protein ID | Function | Role in this compound's Mechanism |
| Urate Transporter 1 | SLC22A12 | Reabsorption of uric acid in the kidneys. | Inhibition leads to increased uric acid excretion. |
| Cyclooxygenase-1 | COX-1 | Production of prostaglandins and thromboxane. | Inhibition reduces platelet aggregation. |
| Cytochrome P450 2C9 | CYP2C9 | Metabolism of various drugs. | Inhibition can lead to drug-drug interactions. |
By integrating these molecular interactions into larger biological networks, systems pharmacology provides a powerful tool for dissecting the complex pharmacology of this compound and for predicting its effects in diverse preclinical models.
Future Directions in R Sulfinpyrazone Academic Research
Elucidation of Novel Molecular Targets and Off-Targets
While the primary molecular target of (R)-sulfinpyrazone is the urate anion transporter 1 (URAT1), a comprehensive understanding of its full interaction profile within the cellular milieu is still emerging. Future research will likely focus on identifying and characterizing novel molecular targets and further delineating its off-target effects.
Recent structural biology studies have provided high-resolution insights into the binding of sulfinpyrazone (B1681189) to URAT1, revealing the specific molecular interactions that underpin its inhibitory activity. However, the potential for this compound to interact with other transporters or cellular proteins remains an area of active investigation. Its known off-target effects include the inhibition of cyclooxygenase (COX), which contributes to its anti-platelet activity, and interactions with various cytochrome P450 (CYP) enzymes, influencing its metabolic profile and potential for drug-drug interactions.
Furthermore, studies have indicated that sulfinpyrazone may also interact with other transporters such as the human organic anion transporter 4 (OAT4), the cystic fibrosis transmembrane conductance regulator (CFTR), and several multidrug resistance-associated proteins (MRPs). A systematic approach, employing techniques such as affinity chromatography-mass spectrometry and chemical proteomics, could uncover previously unknown binding partners. The identification of these novel targets and a deeper characterization of its off-target interactions will be crucial for a more complete understanding of its pharmacological effects and for the development of more selective second-generation compounds.
Advanced Stereoselective Synthesis and Chiral Resolution Techniques
The chirality of sulfinpyrazone is a critical determinant of its pharmacological activity. Consequently, the development of advanced and efficient methods for the stereoselective synthesis of the (R)-enantiomer is a significant area for future research. While classical resolution techniques have been employed, modern synthetic and separation methodologies offer the potential for more elegant and scalable solutions.
Future research in this area is likely to explore several advanced strategies:
Asymmetric Synthesis: The development of novel catalytic asymmetric methods to directly synthesize this compound would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of the pyrazolidinedione core or during the introduction of the sulfoxide (B87167) moiety.
Enzymatic Resolution: The use of enzymes, such as lipases or esterases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of sulfinpyrazone or a suitable precursor is a promising approach. This method can offer high enantioselectivity under mild reaction conditions.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. Future work could focus on the development of novel CSPs that provide improved resolution and efficiency for the separation of sulfinpyrazone enantiomers.
Diastereomeric Salt Crystallization: This classical resolution technique, which involves the formation of diastereomeric salts with a chiral resolving agent, can be further optimized through the systematic screening of resolving agents and crystallization conditions.
The table below summarizes some of the advanced techniques that could be applied for the chiral resolution of sulfinpyrazone.
| Technique | Principle | Potential Advantages |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | Direct production of the desired enantiomer, potentially reducing waste. |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable for both analytical and preparative scales. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Scalable and cost-effective for large-scale production. |
Investigation of Metabolic Pathway Crosstalk and Induction Mechanisms
This compound undergoes extensive metabolism, and its ability to induce drug-metabolizing enzymes has significant clinical implications. A deeper understanding of the crosstalk between its metabolic pathways and those of other endogenous and exogenous compounds, as well as the precise mechanisms of enzyme induction, is a critical area for future research.
Furthermore, sulfinpyrazone is known to be an inducer of microsomal drug-metabolizing enzymes. This induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. The molecular mechanisms underlying this induction, such as the activation of nuclear receptors like the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), warrant further investigation. Understanding these mechanisms will allow for better prediction of drug-drug interactions and will be crucial for the safe and effective use of this compound in combination with other therapies.
The following table details the major metabolites of sulfinpyrazone and their known characteristics.
| Metabolite | Description | Pharmacological Activity |
| Sulfide (B99878) Metabolite | Formed by the reduction of the sulfoxide group. | Potent inhibitor of platelet aggregation. nih.gov |
| Sulfone Metabolite | Formed by the oxidation of the sulfoxide group. | Contributes to the overall therapeutic effect. wsu.edu |
| p-Hydroxy-sulfide | A hydroxylated derivative of the sulfide metabolite. | Contributes to the metabolic profile. nih.gov |
| C(4)-glucuronide of the sulfide | A glucuronidated conjugate of the sulfide metabolite. | A major route of elimination. nih.gov |
Development of High-Throughput Screening Assays for Analogues
The discovery of novel and improved analogues of this compound with enhanced potency, selectivity, and pharmacokinetic properties will be greatly facilitated by the development of robust high-throughput screening (HTS) assays. These assays are essential for rapidly evaluating large libraries of chemical compounds for their ability to interact with the desired molecular target.
Given that URAT1 is the primary target of this compound, future efforts in this area will likely focus on developing and optimizing HTS assays for URAT1 inhibitors. Several promising approaches have been reported, including:
Fluorescence-Based Assays: These assays utilize fluorescent substrates that are transported by URAT1. The inhibition of transport by a test compound can be measured by a change in fluorescence intensity. This method offers a non-radioactive and convenient platform for HTS.
Radioisotope-Labeled Uric Acid Uptake Assays: This traditional method directly measures the uptake of radiolabeled uric acid into cells expressing URAT1. While highly sensitive and specific, the use of radioactivity presents logistical challenges.
Chromatography-Based Approaches: Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular concentration of uric acid in URAT1-expressing cells treated with test compounds. This method offers high sensitivity and selectivity.
The development of miniaturized and automated versions of these assays will be crucial for screening large compound libraries efficiently. Furthermore, the establishment of counter-screens against known off-targets of sulfinpyrazone will be important for identifying analogues with improved selectivity profiles.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Uncover New Mechanisms
The application of "omics" technologies, such as metabolomics and proteomics, holds immense potential for uncovering novel mechanisms of action and identifying new biomarkers associated with the therapeutic effects and potential side effects of this compound. These unbiased, system-wide approaches can provide a comprehensive snapshot of the molecular changes induced by the compound in biological systems.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can be employed to map the metabolic perturbations caused by this compound. By comparing the metabolic profiles of treated versus untreated systems, researchers can identify altered metabolic pathways. This could reveal, for example, previously unknown effects on energy metabolism, lipid metabolism, or amino acid metabolism, providing a more holistic understanding of the drug's physiological impact. While specific metabolomic studies on this compound are currently limited, the application of this technology is a logical and promising next step in its academic research.
Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help to elucidate the downstream signaling pathways affected by the drug and may lead to the discovery of novel protein targets or biomarkers of drug response. For instance, quantitative proteomic analysis of cells or tissues treated with this compound could reveal changes in the expression of proteins involved in inflammation, oxidative stress, or cellular transport, providing new insights into its mechanism of action beyond URAT1 inhibition.
The integration of data from both metabolomics and proteomics studies will be particularly powerful, allowing for a multi-layered understanding of the biological response to this compound and paving the way for a more personalized and effective therapeutic use of this compound and its future analogues.
Designing Next-Generation Probes Based on this compound Scaffold for Specific Biological Pathways
The development of chemical probes based on the this compound scaffold represents a promising avenue for future research, enabling the detailed investigation of specific biological pathways and the validation of new drug targets. These probes are designed to be highly selective and to incorporate a reporter group, such as a fluorescent tag or a biotin moiety, allowing for the visualization and isolation of their molecular targets.
Future research in this area could focus on several key aspects of probe design and application:
Structure-Based Design: The high-resolution crystal structure of sulfinpyrazone in complex with URAT1 provides a valuable template for the rational design of next-generation probes. By understanding the key molecular interactions, researchers can modify the sulfinpyrazone scaffold to introduce reporter groups without compromising binding affinity and selectivity.
"Click" Chemistry: The use of "click" chemistry, a set of biocompatible and highly efficient chemical reactions, can facilitate the modular synthesis of a diverse range of probes. This approach allows for the straightforward attachment of various reporter tags to the this compound core.
Fluorescent Probes: The development of fluorescently labeled this compound analogues would enable the real-time imaging of its target engagement and subcellular localization in living cells. This could provide valuable insights into the dynamics of URAT1 trafficking and regulation.
Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged versions of this compound would allow for the isolation and identification of its binding partners from complex biological samples using affinity purification-mass spectrometry techniques. This could lead to the discovery of novel off-targets and a more comprehensive understanding of its cellular interactome.
By designing and utilizing these sophisticated chemical tools, researchers will be able to dissect the complex biology surrounding this compound and its targets with unprecedented detail, ultimately paving the way for the development of more effective and safer therapeutic agents.
Q & A
Q. What is the mechanism of action of (R)-Sulfinpyrazone in uric acid excretion?
this compound competitively inhibits uric acid reabsorption in the renal proximal tubules by blocking organic anion transporters, promoting urinary excretion. This uricosuric effect is critical for managing chronic gout but lacks anti-inflammatory or analgesic properties . Methodologically, confirmatory studies should employ renal clearance assays in animal models, paired with HPLC analysis of urinary uric acid levels (e.g., using 10 mM CH₃COONH₄/CH₃CH(OH)CH₃ mobile phase at 245 nm detection) .
Q. How does this compound exhibit antithrombotic effects?
The compound inhibits platelet aggregation by suppressing thromboxane synthesis and ADP release, likely through cyclooxygenase (COX) modulation. Researchers should validate this via in vitro platelet-rich plasma (PRP) assays, comparing aggregation responses to arachidonic acid or collagen before and after treatment. Doses ≥800 mg/day are typically required for therapeutic effects in clinical settings .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection at 245 nm is standard. For plasma and urine, use a two-step extraction: 1-chlorobutane for sulfinpyrazone and its sulfone metabolite, and ethylene dichloride for the p-hydroxy metabolite. Sensitivity thresholds are ~50 ng/mL, with inter-assay CV <6.1% .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s efficacy between cardiac and stroke studies?
The Anturane Reinfarction Trial (1980) demonstrated a 48.5% reduction in cardiac death post-myocardial infarction via beta-adrenergic modulation and ventricular fibrillation suppression . However, in stroke prevention trials, sex-dependent efficacy (48% risk reduction in men vs. no effect in women) and differences in endpoints (e.g., sudden death vs. ischemic events) explain discrepancies . To resolve contradictions, future studies should stratify by sex, employ standardized endpoints, and integrate pharmacokinetic profiling to account for metabolite variability .
Q. What methodological challenges arise in studying this compound’s pharmacokinetic interactions?
The drug induces hepatic metabolism (self-enzyme induction) and binds 98% to plasma proteins, complicating dose-response relationships. Key interactions include potentiation of warfarin (via CYP2C9 inhibition) and reduced theophylline efficacy (via CYP1A2 induction). Researchers should use crossover designs with therapeutic drug monitoring (TDM) and probe substrates to isolate metabolic pathways .
Q. How can in vitro and in vivo models reconcile this compound’s antiarrhythmic effects?
In cats, the compound elevates ventricular fibrillation thresholds during acute coronary occlusion but loses efficacy post-reperfusion . To model this, use Langendorff-perfused hearts with ischemia-reperfusion injury protocols, measuring action potential duration and conduction velocity. Pair with microelectrode arrays to map electrophysiological changes, ensuring adrenergic stimulation (e.g., epinephrine) to mimic sympathetic activation .
Q. What strategies optimize detection of this compound’s active metabolites in clinical trials?
The p-hydroxy metabolite contributes significantly to pharmacological activity. Employ LC-MS/MS with deuterated internal standards for quantification, and validate assays in matrices like human liver microsomes. Population pharmacokinetic modeling can correlate metabolite exposure with clinical outcomes (e.g., sudden death reduction) .
Methodological Considerations
Q. What statistical approaches are critical for interpreting this compound’s sex-dependent efficacy?
Subgroup analysis with Fisher’s exact test or Cox proportional hazards models is essential. For example, in stroke trials, male-specific hazard ratios (HR 0.52, P<0.005) suggest hormonal or metabolic modifiers. Preclinical studies should incorporate gonadectomy or hormone replacement in rodent models to isolate mechanisms .
Q. How should researchers design dose-escalation studies for this compound given its auto-induction properties?
Use adaptive trial designs with Bayesian pharmacokinetic/pharmacodynamic (PK/PD) modeling. Monitor plasma levels longitudinally to adjust for self-induced metabolism. Steady-state concentrations may require staggered dosing (e.g., 200 mg q.i.d. with gradual increments) .
Q. What validation criteria ensure reliability in HPLC quantification of this compound?
Include system suitability tests (SST) for retention time (±2%), peak asymmetry (<1.5), and resolution (>2.0 between metabolites). Calibration curves (0.05–50 μg/mL) must have R² ≥0.998, and recovery rates should exceed 85% in spiked samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
